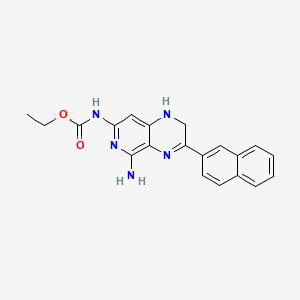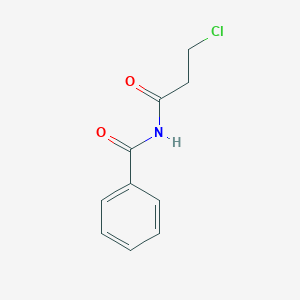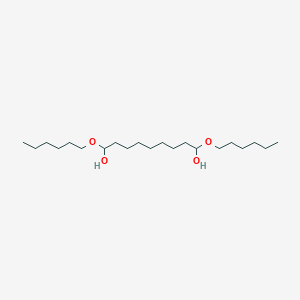
1,9-Bis(hexyloxy)nonane-1,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Bis(hexyloxy)nonane-1,9-diol is a chemical compound with the molecular formula C21H44O4. It is a type of diol, which means it contains two hydroxyl (OH) groups. This compound is known for its unique structure, which includes two hexyloxy groups attached to a nonane backbone. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(hexyloxy)nonane-1,9-diol typically involves the reaction of 1,9-nonanediol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Bis(hexyloxy)nonane-1,9-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are aldehydes or ketones, depending on the specific conditions.
Reduction: The major products are alkanes.
Substitution: The major products are the substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,9-Bis(hexyloxy)nonane-1,9-diol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of lipid bilayers and membrane dynamics due to its amphiphilic nature.
Industry: Used in the production of polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,9-Bis(hexyloxy)nonane-1,9-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the hexyloxy groups provide hydrophobic interactions. These properties allow it to interact with lipid bilayers, proteins, and other biomolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Nonanediol: A simpler diol with only hydroxyl groups and no hexyloxy groups.
1,9-Decanediol: Similar structure but with a longer carbon chain.
1,8-Octanediol: Similar structure but with a shorter carbon chain.
Uniqueness
1,9-Bis(hexyloxy)nonane-1,9-diol is unique due to the presence of both hydroxyl and hexyloxy groups. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its structure allows for specific interactions that are not possible with simpler diols like 1,9-Nonanediol.
Propriétés
Numéro CAS |
88302-17-4 |
|---|---|
Formule moléculaire |
C21H44O4 |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
1,9-dihexoxynonane-1,9-diol |
InChI |
InChI=1S/C21H44O4/c1-3-5-7-14-18-24-20(22)16-12-10-9-11-13-17-21(23)25-19-15-8-6-4-2/h20-23H,3-19H2,1-2H3 |
Clé InChI |
LGYPEIAEMSYLTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(CCCCCCCC(O)OCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
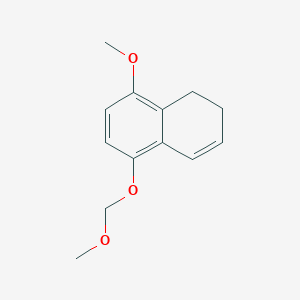
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
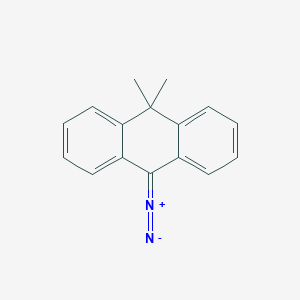
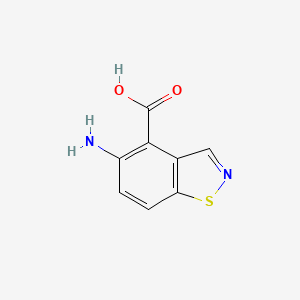
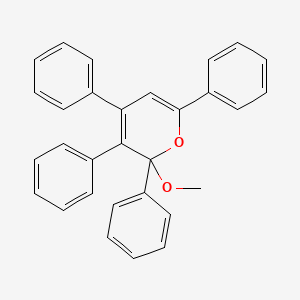
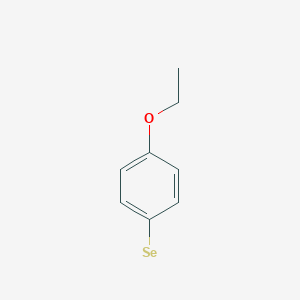
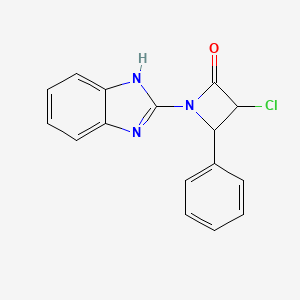
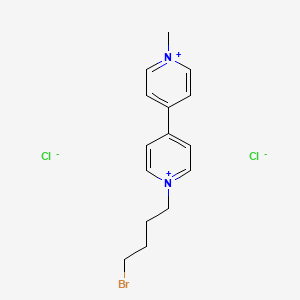
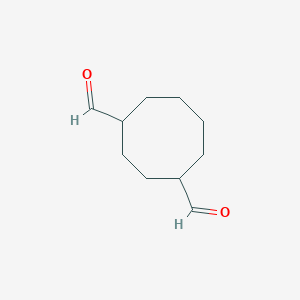
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)
